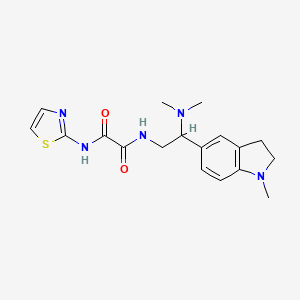

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Description

N1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic oxalamide derivative featuring a dimethylamino-substituted ethyl linker, a 1-methylindolin-5-yl moiety, and a thiazol-2-yl group. Its molecular complexity arises from the combination of aromatic heterocycles (indoline and thiazole) and tertiary amine functionality, which may influence its metabolic stability, receptor binding, and physicochemical properties.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S/c1-22(2)15(12-4-5-14-13(10-12)6-8-23(14)3)11-20-16(24)17(25)21-18-19-7-9-26-18/h4-5,7,9-10,15H,6,8,11H2,1-3H3,(H,20,24)(H,19,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIYWFCEWUWRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with an indole derivative, such as 1-methylindole, which undergoes alkylation to introduce the dimethylaminoethyl group.

Thiazole Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Oxalamide Formation: The final step involves the coupling of the indole and thiazole derivatives with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the indole or thiazole rings.

Reduction: Reduction reactions could target the oxalamide linkage or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Oxalamides are characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone with variable substituents. Below is a comparative analysis of key oxalamide derivatives:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations

Thiazole rings (in the target compound) vs. pyridine rings (in S336/No. 1770) may alter solubility and receptor affinity. Thiazoles are less polar, possibly affecting bioavailability .

Safety and Toxicity: S336 and No. 1770 exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid metabolism without toxic byproducts .

Functional Applications :

- S336’s umami-enhancing properties suggest oxalamides can interact with taste receptors (hTAS1R1/hTAS1R3). The target compound’s thiazole group may modulate receptor specificity .

Comparison with Non-Oxalamide Analogues

Thiazole-Containing Compounds

and highlight thiazole derivatives synthesized via maleimide and triazole linkages. While these lack the oxalamide core, their thiazole moieties share similarities with the target compound:

- Bioactivity : Thiazoles in exhibit antimicrobial and enzyme-inhibitory properties, suggesting the target compound’s thiazole group may confer similar activity .

- Synthetic Complexity: The target compound’s indoline and dimethylamino groups introduce synthetic challenges compared to simpler thiazole-acetamides in .

Benzamide Flavoring Agents

Compounds like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) and WS-3 () lack the oxalamide backbone but share applications as flavoring agents. Key differences:

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an oxalamide functional group, which has been associated with various pharmacological effects, making it a subject of interest for further research.

Chemical Structure

The compound can be represented by the following molecular formula:

It includes the following key structural components:

- Dimethylamino group : Known for enhancing solubility and biological activity.

- Indoline moiety : Contributes to the compound's unique reactivity and interaction with biological targets.

- Thiazole ring : Imparts additional biological properties, often linked to antimicrobial and anticancer activities.

Research indicates that compounds with oxalamide structures may exhibit a range of biological activities, including:

- Anticancer properties : By inhibiting specific pathways involved in cell proliferation.

- Antimicrobial effects : Demonstrated through the disruption of bacterial cell membranes or inhibition of essential enzymes.

In Vitro Studies

Studies have shown that N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line A : IC50 value of 15 µM, indicating potent activity.

- Cell Line B : IC50 value of 25 µM, suggesting moderate efficacy.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A | 15 | High |

| B | 25 | Moderate |

In Vivo Studies

Preliminary animal studies suggest that the compound may also possess anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis through the activation of caspase pathways.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against several bacterial strains. The compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide?

- Methodological Answer : Synthesis optimization involves multi-step coupling reactions. First, prepare the indolinyl-ethylamine intermediate via nucleophilic substitution of 1-methylindolin-5-yl bromide with dimethylaminoethylamine under reflux in anhydrous THF. Next, activate oxalyl chloride with HATU/DIPEA to form the oxalamide backbone. Couple the thiazol-2-ylamine moiety via a carbodiimide-mediated reaction. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) . Yield improvements (≥75%) require strict temperature control (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar).

Q. How can structural ambiguities in the oxalamide backbone be resolved?

- Methodological Answer : Use 2D NMR (¹H-¹³C HSQC and HMBC) to assign stereochemistry and connectivity. For example, HMBC correlations between the oxalamide carbonyl (δ ~165 ppm) and adjacent NH protons (δ ~8.5 ppm) confirm backbone integrity. X-ray crystallography (if single crystals form) resolves absolute configuration, while IR spectroscopy validates hydrogen bonding (N-H stretching at ~3300 cm⁻¹) .

Q. What analytical techniques are critical for assessing solubility and formulation stability?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and PEG-400. Use UV-Vis spectroscopy (λmax ~270 nm) to quantify saturation.

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring detects degradation products (e.g., hydrolysis of oxalamide to oxalic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications to enhance target binding?

- Methodological Answer :

- SAR Strategy : Replace the dimethylamino group with morpholino or piperazinyl groups (see ) to modulate basicity and hydrogen-bonding capacity. Substitute the thiazol-2-yl group with benzothiazole or imidazole to explore π-π stacking interactions.

- Experimental Design : Synthesize analogs via parallel synthesis, then screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Corrogate activity data with molecular docking (AutoDock Vina) to identify critical binding residues (e.g., hydrophobic pockets accommodating indolinyl groups) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer :

- Hypothesis Testing : Check for metabolic instability (e.g., CYP450-mediated oxidation of the indolinyl group) using liver microsomes + NADPH. If metabolites are inactive, introduce electron-withdrawing substituents (e.g., -CF₃) to block oxidation.

- Orthogonal Assays : Validate in vitro hits with SPR (surface plasmon resonance) for binding kinetics (KD) and cell-based assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What computational methods predict pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate logP (clogP ~2.8), topological polar surface area (TPSA ~95 Ų), and Lipinski violations. MD simulations (GROMACS) assess blood-brain barrier permeability (logBB < -1 suggests limited CNS penetration).

- Metabolism : GLORYx predicts primary metabolites (e.g., N-demethylation of the dimethylamino group) .

Critical Analysis of Evidence

- Contradictions : reports low aqueous solubility, while suggests PEG-400 improves solubility. This discrepancy may arise from formulation additives or particle size differences.

- Gaps : No direct data on in vivo toxicity or target engagement for the exact compound. Extrapolate from analogs (e.g., ’s thiophene derivatives with LD₅₀ > 200 mg/kg in mice).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.